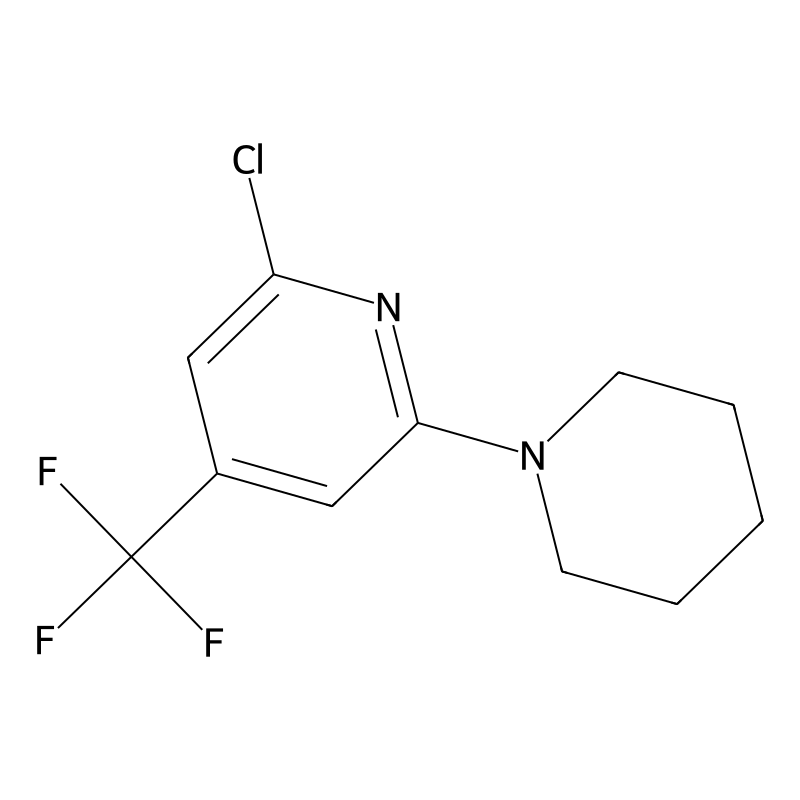

2-Chloro-6-piperidin-1-yl-4-(trifluoromethyl)pyridine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2-Chloro-6-piperidin-1-yl-4-(trifluoromethyl)pyridine is an organic compound belonging to the class of heterocyclic compounds known as fluorinated arylpiperidines. This molecule features a chlorinated pyridine ring, a piperidinyl group, and a trifluoromethyl substituent, which collectively contribute to its unique chemical properties and potential biological activities. Its molecular formula is , with a molecular weight of approximately 265.66 g/mol. The trifluoromethyl group is particularly significant as it can influence the electronic characteristics of the compound, potentially affecting its reactivity and biological interactions.

There is no scientific literature available on the specific mechanism of action of 2-Chloro-6-piperidin-1-yl-4-(trifluoromethyl)pyridine. However, fluorinated arylpiperidines have been explored for their potential antimicrobial activity []. If this compound exhibits similar properties, its mechanism of action could involve targeting bacterial processes or interacting with essential biomolecules.

- Nucleophilic Substitution: The chlorine atom can be replaced by various nucleophiles, facilitating the formation of new derivatives.

- Oxidation and Reduction: The compound may be oxidized or reduced under suitable conditions, allowing for further functionalization.

- Substitution Reactions: The piperidinyl group can be substituted with other functional groups, expanding the diversity of potential derivatives.

The synthesis of 2-Chloro-6-piperidin-1-yl-4-(trifluoromethyl)pyridine typically involves nucleophilic substitution reactions. A common method includes:

- Starting Material: 2,6-dichloropyridine as the base structure.

- Reagent: Piperidine is used as a nucleophile.

- Conditions: The reaction is conducted in an organic solvent such as dimethylformamide (DMF) or acetonitrile at elevated temperatures to promote substitution.

- Trifluoromethylation: The introduction of the trifluoromethyl group can be achieved through various synthetic routes, often involving specialized reagents like trifluoromethylating agents.

The applications of 2-Chloro-6-piperidin-1-yl-4-(trifluoromethyl)pyridine span several fields:

- Pharmaceuticals: Due to its potential biological activity, it may serve as a lead compound in drug development targeting specific enzymes or pathways.

- Agricultural Chemicals: Its structural features suggest possible applications in developing novel pesticides or herbicides.

- Material Science: The unique properties imparted by the trifluoromethyl group may also find utility in advanced materials.

Preliminary studies indicate that 2-Chloro-6-piperidin-1-yl-4-(trifluoromethyl)pyridine may interact with various biological receptors and enzymes. For instance, its binding affinity with certain enzymes involved in bacterial signaling pathways has been investigated, suggesting that modifications to its structure could enhance or diminish its inhibitory properties. Further research is needed to fully elucidate its interaction profile and potential side effects.

Similar Compounds

Several compounds share structural similarities with 2-Chloro-6-piperidin-1-yl-4-(trifluoromethyl)pyridine. These include:

| Compound Name | Structural Features | Similarity |

|---|---|---|

| 2-Chloro-6-(piperidin-1-yl)pyridine | Chloro-substituted pyridine with piperidinyl group | 0.90 |

| 5-Chloro-4,6-dimethylpyridine | Chlorinated pyridine with additional methyl groups | 0.86 |

| 2-Chloro-6-(trifluoromethyl)pyrimidine | Pyrimidine structure with trifluoromethyl substitution | 0.85 |

These compounds highlight the uniqueness of 2-Chloro-6-piperidin-1-yl-4-(trifluoromethyl)pyridine due to its combination of multiple functional groups and complex structure, which may contribute to its distinct chemical reactivity and potential applications.